(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride
Brand Name: Vulcanchem
CAS No.: 883-87-4
VCID: VC0192320
InChI: InChI=1S/C12H17NO2.ClH/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8;/h6-8,13H,4-5H2,1-3H3;1H/t8-;/m0./s1
SMILES: CC1C2=CC(=C(C=C2CCN1)OC)OC.Cl
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride

CAS No.: 883-87-4

Natural Products

VCID: VC0192320

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride - 883-87-4

CAS No. 883-87-4
Product Name (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride
Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
IUPAC Name (1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Standard InChI InChI=1S/C12H17NO2.ClH/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8;/h6-8,13H,4-5H2,1-3H3;1H/t8-;/m0./s1
Standard InChIKey UJXLTDHDLUBZBL-QRPNPIFTSA-N
Isomeric SMILES C[C@H]1C2=CC(=C(C=C2CCN1)OC)OC.Cl
SMILES CC1C2=CC(=C(C=C2CCN1)OC)OC.Cl
Canonical SMILES CC1C2=CC(=C(C=C2CCN1)OC)OC.Cl
Synonyms 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
PubChem Compound 164751
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator